molecular formula C13H12O3 B2451698 Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate CAS No. 1253180-92-5

Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate

Cat. No.: B2451698
CAS No.: 1253180-92-5
M. Wt: 216.236
InChI Key: SDMBVFSLDAVEQI-BQYQJAHWSA-N
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Description

Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring substituted with a methyl group at the 3-position and an acrylate ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Methyl Group: The methyl group can be introduced at the 3-position of the benzofuran ring using methylation reactions.

    Acrylate Ester Formation: The acrylate ester group can be introduced through esterification reactions involving acrylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate ester group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer activities.

    Medicine: Research has explored its potential as a pharmacophore in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate can be compared with other benzofuran derivatives, such as:

    Methyl 3-(1-benzofuran-2-yl)acrylate: Lacks the methyl group at the 3-position.

    Methyl 3-(3-methyl-1-benzofuran-2-yl)propanoate: Has a propanoate ester group instead of an acrylate ester group.

    3-Methyl-2-benzofuran-1-yl acetate: Contains an acetate ester group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acrylate ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl (E)-3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9-10-5-3-4-6-12(10)16-11(9)7-8-13(14)15-2/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMBVFSLDAVEQI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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